molecular formula C24H30N2O3 B6117781 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

Número de catálogo B6117781
Peso molecular: 394.5 g/mol
Clave InChI: FUEXYXMLBPFOQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.

Mecanismo De Acción

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is a selective inhibitor of BTK, a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide also modulates the immune response by inhibiting the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor burden in animal models. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has also been shown to modulate the immune response by inhibiting the activation of B cells and T cells, leading to a reduction in inflammation and autoimmune responses. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is its selectivity for BTK, which reduces the potential for off-target effects. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the limitations of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is its short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to fully understand the safety and efficacy of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide in humans.

Direcciones Futuras

There are several future directions for the development of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide may also be combined with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies are needed to fully understand the safety and efficacy of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide in humans, and to identify biomarkers that can predict response to treatment.

Métodos De Síntesis

The synthesis of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide involves a multi-step process that includes the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2,2,6-trimethyl-4H-chromen-4-one in the presence of a base, followed by the reaction of the resulting product with N-(4-chlorobenzyl) morpholine in the presence of a catalyst. The final product is obtained after purification using column chromatography.

Aplicaciones Científicas De Investigación

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell lymphoma and multiple myeloma. It has also shown potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. In vitro studies have demonstrated that 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide inhibits the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. Additionally, 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been shown to modulate the immune response by inhibiting the activation of B cells and T cells.

Propiedades

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17-4-9-22-20(14-17)21(15-24(2,3)29-22)25-23(27)19-7-5-18(6-8-19)16-26-10-12-28-13-11-26/h4-9,14,21H,10-13,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXYXMLBPFOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2NC(=O)C3=CC=C(C=C3)CN4CCOCC4)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.